Comprehensive Clinical Value Score: Dulaglutide vs. Semaglutide and Others
A systematic multi-dimensional clinical evaluation ranked Dulaglutide second among five long-acting GLP-1 RAs, with a composite score of 72.6 out of 100, trailing only semaglutide (76.6) [1]. This score integrated six dimensions: efficacy, safety, economy, innovation, suitability, and accessibility. Dulaglutide was classified as a 'Strong Recommendation', indicating its high overall value proposition for clinical and research applications [1].
| Evidence Dimension | Multi-Dimensional Clinical Comprehensive Evaluation Score (0-100 scale) |
|---|---|
| Target Compound Data | 72.6 (Dulaglutide) |
| Comparator Or Baseline | Semaglutide (76.6), Polyethylene glycol loxenatide (64.8), Tirzepatide (62.9), Mazdutide (55.1) |
| Quantified Difference | Dulaglutide score is 4.0 points lower than Semaglutide, but 7.8 points higher than Tirzepatide and 7.8 points higher than PEG-loxenatide. |
| Conditions | Systematic review and multi-criteria decision analysis (MCDA) based on drug labels, literature, and real-world data; evaluation performed in the context of the Chinese healthcare system. |
Why This Matters
This composite score provides a holistic, evidence-based justification for selecting Dulaglutide as a strong comparator or primary research agent when the highest-potency alternative (semaglutide) is not the optimal choice due to cost, availability, or specific experimental parameters.
- [1] A Clinical Comprehensive Evaluation of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes Management. (2026). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 19, 585436. View Source
